2-Fluoro-5-hydrazinylbenzonitrile
Overview
Description
2-Fluoro-5-hydrazinobenzonitrile is an organic compound with the molecular formula C7H6FN3 It is a derivative of benzonitrile, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a fluorine atom and a hydrazino group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-hydrazinobenzonitrile typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate under reflux conditions. The reaction proceeds as follows: [ \text{2-Fluoro-5-nitrobenzonitrile} + \text{Hydrazine hydrate} \rightarrow \text{2-Fluoro-5-hydrazinobenzonitrile} + \text{Water} ]
Industrial Production Methods: Industrial production of 2-Fluoro-5-hydrazinobenzonitrile may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous-flow reactors to ensure better control over reaction conditions, such as temperature and pressure, to maximize yield and purity.
Types of Reactions:
Oxidation: 2-Fluoro-5-hydrazinobenzonitrile can undergo oxidation reactions to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
2-Fluoro-5-hydrazinobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydrazinobenzonitrile involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The fluorine atom enhances the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.
Comparison with Similar Compounds
- 2-Fluoro-5-nitrobenzonitrile
- 2-Fluoro-5-formylbenzonitrile
- 2-Fluoro-4-hydrazinobenzonitrile
Comparison: 2-Fluoro-5-hydrazinobenzonitrile is unique due to the presence of both a fluorine atom and a hydrazino group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-Fluoro-5-nitrobenzonitrile is primarily used as a precursor in synthesis, while 2-Fluoro-5-formylbenzonitrile is used in the preparation of pharmaceutical intermediates. The hydrazino group in 2-Fluoro-5-hydrazinobenzonitrile allows for additional functionalization, making it a versatile compound in various applications.
Properties
IUPAC Name |
2-fluoro-5-hydrazinylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-7-2-1-6(11-10)3-5(7)4-9/h1-3,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGANJOUQFOPFNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459716 | |
Record name | 2-Fluoro-5-hydrazinobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161886-21-1 | |
Record name | 2-Fluoro-5-hydrazinobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-hydrazinylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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